molecular formula C11H10BrN3OS B4181657 5-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide

5-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide

Cat. No.: B4181657
M. Wt: 312.19 g/mol
InChI Key: NGAWLZUGIJIFKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide is a chemical compound with a complex structure that includes a bromine atom, a pyrimidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: This involves the synthesis of the 4,6-dimethyl-2-pyrimidinyl group.

    Coupling Reaction: The final step involves coupling the brominated thiophene with the pyrimidine ring under specific reaction conditions, often using a coupling agent.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.

    Purification: Techniques such as recrystallization or chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

5-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-furamide
  • 5-bromo-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)furan-2-carboxamide

Uniqueness

5-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide is unique due to its specific combination of a bromine atom, a pyrimidine ring, and a thiophene ring

Properties

IUPAC Name

5-bromo-N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3OS/c1-6-5-7(2)14-11(13-6)15-10(16)8-3-4-9(12)17-8/h3-5H,1-2H3,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAWLZUGIJIFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=CC=C(S2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196359
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide
Reactant of Route 3
Reactant of Route 3
5-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide
Reactant of Route 4
Reactant of Route 4
5-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide
Reactant of Route 5
Reactant of Route 5
5-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide
Reactant of Route 6
Reactant of Route 6
5-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.